4-(2-Phenylphenoxy)butanoic acid
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Overview
Description
4-(2-Phenylphenoxy)butanoic acid is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol. This compound is characterized by a biphenyl group attached to a butyric acid moiety through an ether linkage. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylphenoxy)butanoic acid typically involves the reaction of 2-biphenylyl alcohol with butyric acid under acidic conditions to form the ether linkage. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves heating the reactants to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-(2-Phenylphenoxy)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Phenylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric acid: Similar structure but with a single phenyl group instead of a biphenyl group.
4-(2-Thienyl)butyric acid: Contains a thienyl group instead of a biphenyl group.
Uniqueness
4-(2-Phenylphenoxy)butanoic acid is unique due to its biphenyl group, which provides distinct hydrophobic and steric properties. This uniqueness allows it to interact differently with molecular targets compared to similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-(2-phenylphenoxy)butanoic acid |
InChI |
InChI=1S/C16H16O3/c17-16(18)11-6-12-19-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,17,18) |
InChI Key |
BAFXEUYQZPRLEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=O)O |
Origin of Product |
United States |
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